1-(Cyclobut-1-en-1-yl)-3-methoxybenzene
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Overview
Description
1-(Cyclobut-1-en-1-yl)-3-methoxybenzene is an organic compound characterized by a cyclobutene ring attached to a methoxybenzene moiety
Preparation Methods
The synthesis of 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene typically involves a series of organic reactions. One common method includes the cyclobutenylation of a methoxybenzene derivative. This process can be achieved through a cyclobutenylation/deprotection cascade, often under mild conditions and without the need for transition metals . The reaction conditions may involve the use of n-butyllithium and diethyl ether at low temperatures .
Chemical Reactions Analysis
1-(Cyclobut-1-en-1-yl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the methoxybenzene ring, using reagents like halogens or nitrating agents.
Cycloaddition: The cyclobutene ring can participate in cycloaddition reactions, forming more complex ring structures.
Scientific Research Applications
1-(Cyclobut-1-en-1-yl)-3-methoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-(Cyclobut-1-en-1-yl)-3-methoxybenzene exerts its effects involves interactions with various molecular targets. The cyclobutene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The methoxybenzene moiety can participate in electrophilic aromatic substitution reactions, further modifying its activity .
Comparison with Similar Compounds
1-(Cyclobut-1-en-1-yl)-3-methoxybenzene can be compared with other similar compounds, such as:
2-(Cyclobut-1-en-1-yl)-1H-indoles: These compounds also feature a cyclobutene ring but are attached to an indole moiety.
Bicyclo[2.2.1]heptane derivatives: These compounds contain a bicyclic structure and exhibit different chemical reactivity and applications.
Properties
CAS No. |
291778-10-4 |
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Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-(cyclobuten-1-yl)-3-methoxybenzene |
InChI |
InChI=1S/C11H12O/c1-12-11-7-3-6-10(8-11)9-4-2-5-9/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
AKVJYKJEJIMWCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CCC2 |
Origin of Product |
United States |
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